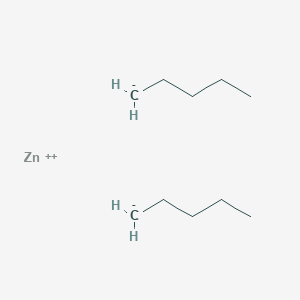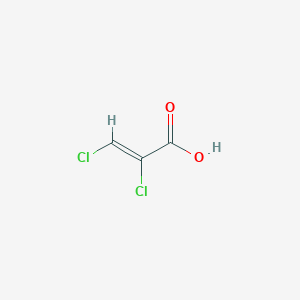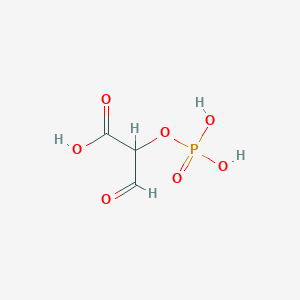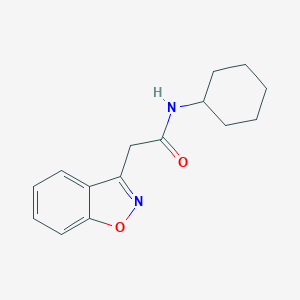
4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid, also known as MTA, is a small molecule compound that has been used in various scientific research studies. MTA has been studied for its potential therapeutic applications in cancer treatment, as well as its role in regulating gene expression.
作用機序
4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid is believed to exert its therapeutic effects through a variety of mechanisms. One mechanism is the inhibition of histone deacetylases, which can lead to changes in gene expression patterns. 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has also been shown to inhibit the activity of the proteasome, which is responsible for degrading proteins in the cell. This inhibition can lead to the accumulation of proteins that are important for cell survival, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid can induce apoptosis and inhibit cell growth. 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has also been shown to regulate gene expression, which can have a variety of downstream effects. In addition, 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has been shown to inhibit the activity of the proteasome, leading to the accumulation of proteins that are important for cell survival.
実験室実験の利点と制限
One advantage of using 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid in lab experiments is its relatively simple synthesis method. 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid is also a small molecule compound, which makes it easier to study in vitro. However, one limitation of using 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid in lab experiments is its potential toxicity. 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has been shown to be toxic to some cell types, which can limit its use in certain experiments.
将来の方向性
There are many future directions for research on 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid. One area of research is the development of 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid analogs that have improved therapeutic properties. Another area of research is the identification of specific cancer types that are most responsive to 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid treatment. In addition, further research is needed to understand the mechanisms by which 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid regulates gene expression and induces apoptosis in cancer cells. Overall, 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has shown promise as a potential therapeutic agent in cancer treatment, and further research is needed to fully understand its potential.
合成法
4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid can be synthesized using a variety of methods, including the reaction of 4-methyl-2-thiazolamine with phthalic anhydride in the presence of a catalyst. Other methods include the reaction of 4-methyl-2-thiazolamine with phthalic acid or phthalic acid anhydride in the presence of a dehydrating agent. The synthesis of 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has been studied for its potential therapeutic applications in cancer treatment. Studies have shown that 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has also been studied for its role in regulating gene expression. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This inhibition can lead to changes in gene expression patterns, which can have therapeutic implications.
特性
製品名 |
4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid |
|---|---|
分子式 |
C13H12N2O3S |
分子量 |
276.31 g/mol |
IUPAC名 |
4-methyl-2-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C13H12N2O3S/c1-7-3-4-9(12(17)18)10(5-7)11(16)15-13-14-8(2)6-19-13/h3-6H,1-2H3,(H,17,18)(H,14,15,16) |
InChIキー |
QTUAKCYQADXTAB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=NC(=CS2)C |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=NC(=CS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B225900.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine](/img/structure/B225919.png)







